molecular formula C7H7FO2S B2960169 (3-Fluorophenyl)methanesulfinic acid CAS No. 1892392-25-4

(3-Fluorophenyl)methanesulfinic acid

Cat. No. B2960169
CAS RN: 1892392-25-4
M. Wt: 174.19
InChI Key: BDHIEIJBAIYGBD-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methanesulfinic acid is a chemical compound that is widely used in scientific research. It is a sulfinic acid derivative that has a fluorine atom attached to the phenyl ring. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methanesulfinic acid is not fully understood. However, it is believed to act as a nucleophile in many reactions, and its fluorine atom is known to enhance the reactivity of the compound. It has been found to be an effective catalyst in many reactions, and its mechanism of action in these reactions is still being studied.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (3-Fluorophenyl)methanesulfinic acid. However, it has been found to be a relatively stable compound that does not undergo significant degradation in biological systems. It has been used in the synthesis of biologically active compounds, and its potential applications in medicinal chemistry are being explored.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Fluorophenyl)methanesulfinic acid in laboratory experiments include its high purity, stability, and effectiveness as a catalyst in many reactions. However, its limitations include its high cost and limited availability, which can make it difficult to use in large-scale experiments.

Future Directions

There are many future directions for the study of (3-Fluorophenyl)methanesulfinic acid. Some of these include:
1. Exploring its potential applications in medicinal chemistry and drug discovery.
2. Studying its mechanism of action in various reactions and its potential use as a catalyst in new reactions.
3. Developing new synthetic methods for the preparation of (3-Fluorophenyl)methanesulfinic acid.
4. Investigating its potential applications in material science and nanotechnology.
5. Studying its interactions with biological systems and its potential use as a diagnostic tool.
Conclusion:
In conclusion, (3-Fluorophenyl)methanesulfinic acid is a unique and versatile compound that has many potential applications in scientific research. Its synthesis method is well-established, and its properties have been extensively studied. While there is still much to learn about this compound, its potential applications in various fields make it an exciting area of research.

Synthesis Methods

The synthesis of (3-Fluorophenyl)methanesulfinic acid involves the reaction of 3-fluorobenzaldehyde with sodium bisulfite in the presence of a catalyst. The reaction is carried out under mild conditions and yields the desired product in high purity. This method is widely used in the laboratory for the preparation of (3-Fluorophenyl)methanesulfinic acid.

Scientific Research Applications

(3-Fluorophenyl)methanesulfinic acid has been extensively studied for its potential applications in various fields of scientific research. It is used as a reagent in organic synthesis and has been found to be an effective catalyst in many reactions. It has also been used as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

(3-fluorophenyl)methanesulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S/c8-7-3-1-2-6(4-7)5-11(9)10/h1-4H,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHIEIJBAIYGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)methanesulfinic acid

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